molecular formula C21H25N3 B1418268 N-(4-Methylbenzyl)-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine CAS No. 1170568-72-5

N-(4-Methylbenzyl)-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine

Cat. No. B1418268
M. Wt: 319.4 g/mol
InChI Key: LKIDVHKYMZGGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-Methylbenzyl)-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine” is a complex organic compound. It contains a spiro[cyclohexane-1,2’-quinoxalin] core, which is a bicyclic system with one quinoxaline ring and one cyclohexane ring sharing one carbon atom . The compound also has an amine (-NH2) group and a 4-methylbenzyl group attached to the nitrogen atom of the quinoxaline ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the spirocyclic system, which could impart unique chemical properties . The presence of the amine and 4-methylbenzyl groups could also influence the compound’s reactivity and interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the amine group could make it a base, and the aromatic ring could contribute to its stability .

Scientific Research Applications

1. Synthesis and Biological Evaluation

A study by Bonacorso et al. (2015) reports the synthesis of novel compounds structurally related to N-(4-Methylbenzyl)-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine. These compounds were evaluated for their acetylcholinesterase inhibition and cytotoxicity, suggesting potential applications in treating neurological disorders.

2. Antitumor and Antimonoamineoxidase Activity

Research led by Markosyan et al. (2020) developed derivatives of this compound with significant antitumor and antimonoamineoxidase activity. These findings highlight potential therapeutic applications in oncology and psychiatric disorders.

3. Cholinesterase Inhibitory Activity

In a study by Silva et al. (2021), derivatives of N-(4-Methylbenzyl)-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine were synthesized and evaluated for cholinesterase inhibitory activity. This research could contribute to developing new treatments for Alzheimer’s disease and other cognitive impairments.

4. Central Nervous System Agents

Martin et al. (1981) investigated spiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives, related to the chemical structure of interest, for potential applications as central nervous system agents. This suggests possible roles in neurological or psychiatric treatment.

Future Directions

The future directions for this compound would depend on its intended use and how well it performs in that role. If it shows promise, for example, as a drug, further studies could be conducted to optimize its structure and improve its efficacy .

properties

IUPAC Name

N-[(4-methylphenyl)methyl]spiro[1,4-dihydroquinoxaline-3,1'-cyclohexane]-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3/c1-16-9-11-17(12-10-16)15-22-20-21(13-5-2-6-14-21)24-19-8-4-3-7-18(19)23-20/h3-4,7-12,24H,2,5-6,13-15H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIDVHKYMZGGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN=C2C3(CCCCC3)NC4=CC=CC=C4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methylbenzyl)-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-Methylbenzyl)-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine
Reactant of Route 2
N-(4-Methylbenzyl)-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine
Reactant of Route 3
N-(4-Methylbenzyl)-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine
Reactant of Route 4
N-(4-Methylbenzyl)-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine
Reactant of Route 5
N-(4-Methylbenzyl)-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine
Reactant of Route 6
N-(4-Methylbenzyl)-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine

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